4-Ethylthiazole

Vue d'ensemble

Description

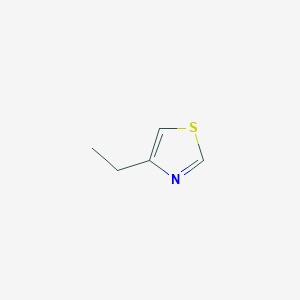

4-Ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by an ethyl group attached to the fourth carbon of the thiazole ring. This compound is known for its distinct aroma and is often used in flavor and fragrance industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethylthiazole can be synthesized through various methods. One common approach involves the cyclization of α-bromo ketones with thiourea. For instance, ethyl 2-bromo-3-oxobutanoate can react with thiourea to form this compound under mild conditions . Another method involves the condensation of ethyl isocyanoacetate with thiono esters, which yields ethyl thiazole-4-carboxylate .

Industrial Production Methods: In industrial settings, this compound is typically produced through a one-pot synthesis method. This involves the reaction of commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea. The reaction is carried out under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

General Reactivity of Thiazole Derivatives

Thiazoles are aromatic heterocycles with a sulfur and nitrogen atom, making them reactive toward electrophilic and nucleophilic substitutions. Substituents like methyl or ethyl groups at the 4-position influence electronic and steric effects, directing reactivity at the 2- and 5-positions .

Functionalization via Side-Chain Modification

-

Metabolic Oxidation :

α-Carbons adjacent to the thiazole ring undergo hydroxylation, forming electrophilic metabolites (e.g., α-hydroxy or α-chloro derivatives) .

Photochemical Degradation

UV irradiation of 4-methylthiazole induces ring-opening reactions, producing intermediates like:

-

Syn-2-isocyanoethenethiol (S1–C2 bond cleavage).

-

Cyanamide and methylthioketene (N3–C4 bond cleavage) .

These products form molecular complexes (e.g., cyanamide-methylthioketene) detected via FTIR .

Multicomponent Reactions

4-Methylthiazole derivatives are synthesized via one-pot reactions, such as:

-

Thiosemicarbazide + Hydrazonoyl chlorides → Thiazolyl-hydrazono-ethylthiazoles (anti-cancer agents) .

Conditions : Reflux in dioxane with triethylamine (TEA) .

Neuroprotective Agent Design

5-Ethyl-4-methylthiazole derivatives (e.g., HMZ, CMZ) show neuroprotection via GABAₐ receptor modulation. Modifications at the α-carbon prevent metabolic oxidation :

| Compound | Neuroprotective Efficacy (% vs. CMZ) | Key Structural Feature |

|---|---|---|

| HMZ | 14.1% | Unmodified α-carbon |

| CMZ | 100% | Chlorine substitution |

| 5h | 93.9% | Triazole extension |

Research Gaps and Recommendations

No direct studies on 4-ethylthiazole were identified in the provided sources. Future work could explore:

-

Synthetic Routes : Adapt 4-methylthiazole protocols using ethyl precursors (e.g., ethylamine in Hantzsch thiazole synthesis).

-

Pharmacological Screening : Test ethyl derivatives for bioactivity (e.g., anti-inflammatory, anti-diabetic effects observed in methyl analogs ).

-

Computational Modeling : Compare electronic effects of methyl vs. ethyl substituents on reactivity (e.g., HOMO-LUMO gaps, MEP surfaces ).

For a detailed analysis of 4-methylthiazole (the compound with available data), please confirm or refine the query.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Ethylthiazole and its derivatives have shown significant potential in drug development due to their biological activities.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives possess antimicrobial properties. For instance, compounds derived from this compound have been synthesized and tested against various bacteria and fungi, showing promising results. A study indicated that certain derivatives exhibited potent activity against drug-resistant strains of bacteria, making them candidates for further development as antibiotics .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory effects of thiazole derivatives, including this compound. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Antidiabetic Activity

Recent investigations into the antidiabetic properties of thiazole compounds highlighted their ability to enhance insulin sensitivity and reduce hyperglycemia in diabetic models. For example, a derivative of this compound was shown to lower blood glucose levels significantly in animal studies .

Agricultural Applications

This compound has also found applications in agriculture, particularly as a pesticide and fungicide.

Pesticidal Activity

The compound exhibits insecticidal properties against various agricultural pests. Field trials have demonstrated its effectiveness in controlling populations of common pests while being less toxic to beneficial insects .

Fungicidal Properties

In addition to its insecticidal activity, this compound has shown efficacy as a fungicide. Studies indicate that it can inhibit the growth of several fungal pathogens affecting crops, thus contributing to improved crop yields and quality .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties.

Flavor Compound

This compound imparts a roasted or nutty flavor to various food products. It is used in small quantities to enhance the sensory profile of foods such as baked goods and snacks .

Potential Biomarker

Due to its presence in certain foods like coffee and nuts, this compound may serve as a biomarker for dietary intake studies, helping researchers understand consumption patterns and their health implications .

Data Tables

Here are some summarized findings related to the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications enhanced activity significantly compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to evaluate the anti-inflammatory effects of a this compound derivative on human cell lines. The results showed a marked decrease in inflammatory markers after treatment with the compound, suggesting its potential role in managing chronic inflammatory conditions.

Mécanisme D'action

4-Ethylthiazole can be compared with other thiazole derivatives such as:

4-Methylthiazole: Similar structure but with a methyl group instead of an ethyl group.

2-Aminothiazole: Contains an amino group at the second position.

Thiazole: The parent compound without any substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its hydrophobicity and influences its reactivity compared to other thiazole derivatives .

Comparaison Avec Des Composés Similaires

- 4-Methylthiazole

- 2-Aminothiazole

- Thiazole

Activité Biologique

4-Ethylthiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNS

- Molecular Weight : 113.18 g/mol

The thiazole ring structure contributes to its reactivity and biological activity. The ethyl group at position 4 enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable study evaluated the cytotoxic effects of various thiazoles on cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound demonstrated significant antiproliferative activity against several cancer cell lines, including:

- HeLa (cervical cancer) : IC = 15 µg/mL

- MDA-MB-231 (breast cancer) : IC = 12 µg/mL

The study highlighted that the presence of specific functional groups in the thiazole derivatives could enhance their cytotoxic effects. The structural modifications in this compound compared to other derivatives were linked to its effectiveness in inhibiting cancer cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that thiazoles may possess neuroprotective properties. A study investigating the effects of thiazole derivatives on neurodegenerative conditions found that:

- This compound exhibited GABA-mimetic activity, which is crucial for its sedative and anticonvulsant effects.

- In animal models of ischemia, treatment with this compound resulted in reduced neuronal damage and improved functional outcomes.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiazoles have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that thiazoles can inhibit specific enzymes involved in cancer progression and microbial growth.

- Membrane Disruption : The lipophilic nature of thiazoles allows them to integrate into microbial membranes, leading to increased permeability and cell death.

Propriétés

IUPAC Name |

4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVTZGCKPMLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276847 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-72-1 | |

| Record name | 4-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of alkylation reactions in the context of aminothiazoles, as discussed in the paper "Alkylation of aminothiazoles" []?

A1: The paper investigates different methods to introduce alkyl groups onto the aminothiazole ring system []. This is significant because the addition of alkyl groups, like the ethyl group in 4-Ethylthiazole, can influence the molecule's properties. These modifications can impact its reactivity, solubility, and even its biological activity. Understanding these alkylation reactions is crucial for designing and synthesizing new thiazole derivatives with potentially useful properties.

Q2: Can you explain the chemical structure of 2-(p-Aminobenzenesulfonamido)-4-ethylthiazole, mentioned in one of the papers [], and its relation to this compound?

A2: 2-(p-Aminobenzenesulfonamido)-4-ethylthiazole [] is a more complex molecule containing the this compound moiety. It features a sulfonamide group (–SO₂NH₂) attached to the 2-position of the thiazole ring, which is further linked to an aminobenzene group. This molecule highlights how this compound can serve as a building block for synthesizing larger, more complex structures. The added functional groups might introduce new properties and potential applications compared to the parent this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.